Tetrahydro-2-furanylmethyl 4-hydroxybenzoate
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Overview
Description
Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, also known as THFMHB, is a synthetic compound that has garnered considerable attention in recent years due to its unique physical and chemical properties . It has a molecular weight of 222.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of 31 bonds in total. These include 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. The molecule also contains 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic hydroxyl, 1 aliphatic ether, and 1 Oxolane .Physical and Chemical Properties Analysis
This compound has a melting point of 101-102 degrees Celsius . Its molecular formula is C12H14O4 .Scientific Research Applications
Chemical Synthesis and Antineoplastic Agents Development
The structural pattern of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate serves as a basis for synthesizing compounds with potential antineoplastic (anti-cancer) properties. A study highlights the intermediate preparation of derivatives related to this chemical structure showing significant inhibitory activities in cytotoxic test systems. This suggests its role in developing new classes of antineoplastic agents, providing a new approach to cancer treatment research (Chang et al., 1999).
Dermal Absorption and Hydrolysis of Parabens
In the context of dermal absorption and hydrolysis, studies involving parabens, which are esters of 4-hydroxybenzoic acid, indicate the role of carboxylesterases in hydrolyzing parabens to 4-hydroxybenzoic acid. This research is crucial for understanding the disposition of such compounds after dermal exposure and evaluating their potential for localized toxicity, thereby impacting formulations in cosmetics and pharmaceuticals (Jewell et al., 2007).
Green Chemistry in Organic Synthesis
The application of green chemistry principles is evident in the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, where starch solution is used as a non-toxic and biodegradable catalyst. This method showcases the use of this compound derivatives in promoting environmentally friendly chemical processes (Hazeri et al., 2014).
Advanced Materials and Charge Mobility
Research into materials science has utilized derivatives of this compound for developing high charge mobility metal-organic frameworks (MOFs). These studies contribute to the exploration of electronic properties in porous materials, potentially leading to advancements in organic semiconductors and related applications (Narayan et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h3-6,11,13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKIHXGXDHBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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